

# Beyond Fusarium verticillioides: A Technical Guide to Other Fumonisin B3 Producing Fungi

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## Compound of Interest

Compound Name: *Fumonisin B3*

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This in-depth technical guide explores the landscape of fungal species, beyond the well-documented *Fusarium verticillioides*, that are known producers of the mycotoxin **fumonisin B3** (FB3). This document provides a comprehensive overview of these fungi, quantitative data on their FB3 production, detailed experimental protocols for analysis, and a look into the biosynthetic pathways. This guide is intended to serve as a valuable resource for researchers and professionals in mycotoxicology, fungal genetics, and drug development.

## Fumonisin B3 Producing Fungi: An Overview

While *Fusarium verticillioides* is the most prominent producer of fumonisins, several other fungal species, primarily within the *Fusarium* and *Aspergillus* genera, have been identified as capable of synthesizing these mycotoxins. Notably, significant production of **fumonisin B3** has been predominantly reported in various species of *Fusarium*.

Key **Fumonisin B3** Producing Species:

- *Fusarium proliferatum*: This species is a significant producer of fumonisins, including FB3, and is frequently found co-contaminating maize with *F. verticillioides*.<sup>[1][2]</sup> The production levels of FB3 by *F. proliferatum* can be substantial, though they are often lower than that of fumonisin B1 (FB1) and fumonisin B2 (FB2).<sup>[1][2]</sup>

- **Other Fusarium Species:** Several other species within the *Fusarium* genus have been reported to produce fumonisins, with the potential for FB3 synthesis. These include *Fusarium nygamai*, *Fusarium dlamini*, *Fusarium napiforme*, and *Fusarium oxysporum*.<sup>[2][3]</sup>
- **Aspergillus niger:** While certain strains of *Aspergillus niger* are known to produce fumonisins, their profile is dominated by FB2, with some reports of FB4 and FB6 production.<sup>[4][5]</sup> Current scientific literature indicates a lack of significant evidence for FB3 production by *A. niger*.<sup>[6]</sup>
- **Aspergillus welwitschiae:** Similar to *A. niger*, this species has been identified as a producer of fumonisins, primarily FB2.
- **Tolypocladium Species:** The genus *Tolypocladium*, which includes species like *Tolypocladium inflatum*, *Tolypocladium cylindrosporum*, and *Tolypocladium geodes*, has been shown to produce fumonisins B2 and B4.<sup>[7][8]</sup> However, there is currently no specific quantitative data available for FB3 production by this genus.

## Quantitative Data on Fumonisin B3 Production

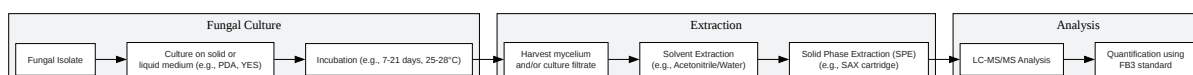
The following table summarizes the quantitative data for **fumonisin B3** production by fungal species other than *Fusarium verticillioides*, as reported in the scientific literature.

Fungal Species	Strain(s)	Substrate/Medium	Fumonisin B3 Concentration (mg/kg or µg/mL)	Reference(s)
<i>Fusarium proliferatum</i>	Twelve strains isolated from wheat, oat, and maize	Grain culture	6 - 588 mg/kg	<sup>[1]</sup>
<i>Fusarium proliferatum</i>	Not specified	Corn or rice culture	Typically 3-8% of total fumonisins	<sup>[2]</sup>
<i>Fusarium proliferatum</i>	Strain KF 3360	Liquid medium	Up to ~0.5 µg/mL (estimated from graph)	<sup>[9]</sup>

## Experimental Protocols

### Screening of Fungi for Fumonisin B3 Production

A general workflow for screening fungal isolates for the production of **fumonisin B3** is outlined below.



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A generalized workflow for screening and quantifying **fumonisin B3** production in fungi.

Detailed Steps:

- Fungal Inoculation and Culture:
  - Inoculate the fungal isolate onto a suitable solid or liquid medium. Common media include Potato Dextrose Agar (PDA), Yeast Extract Sucrose (YES) agar, or Czapek Yeast Extract Broth with 5% NaCl (CYBS).[6]
  - Incubate the cultures for a period of 7 to 21 days at a temperature between 25°C and 28°C.[6][10]
- Extraction of Fumonisins:
  - For solid media, agar plugs can be excised from the culture plate. For liquid media, the mycelium and filtrate can be separated.
  - Extract the fumonisins using a suitable solvent mixture, such as acetonitrile/water (e.g., 85:15 v/v) with a small percentage of formic acid.[11]
  - The mixture should be homogenized or shaken vigorously.

- Sample Cleanup:
  - Centrifuge the extract to pellet solid debris.
  - Pass the supernatant through a solid-phase extraction (SPE) cartridge, such as a strong anion exchange (SAX) cartridge, to remove interfering compounds.[\[12\]](#)
  - Elute the fumonisins from the SPE cartridge.
- LC-MS/MS Analysis:
  - Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
  - Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

## LC-MS/MS Method for Fumonisin B3 Quantification

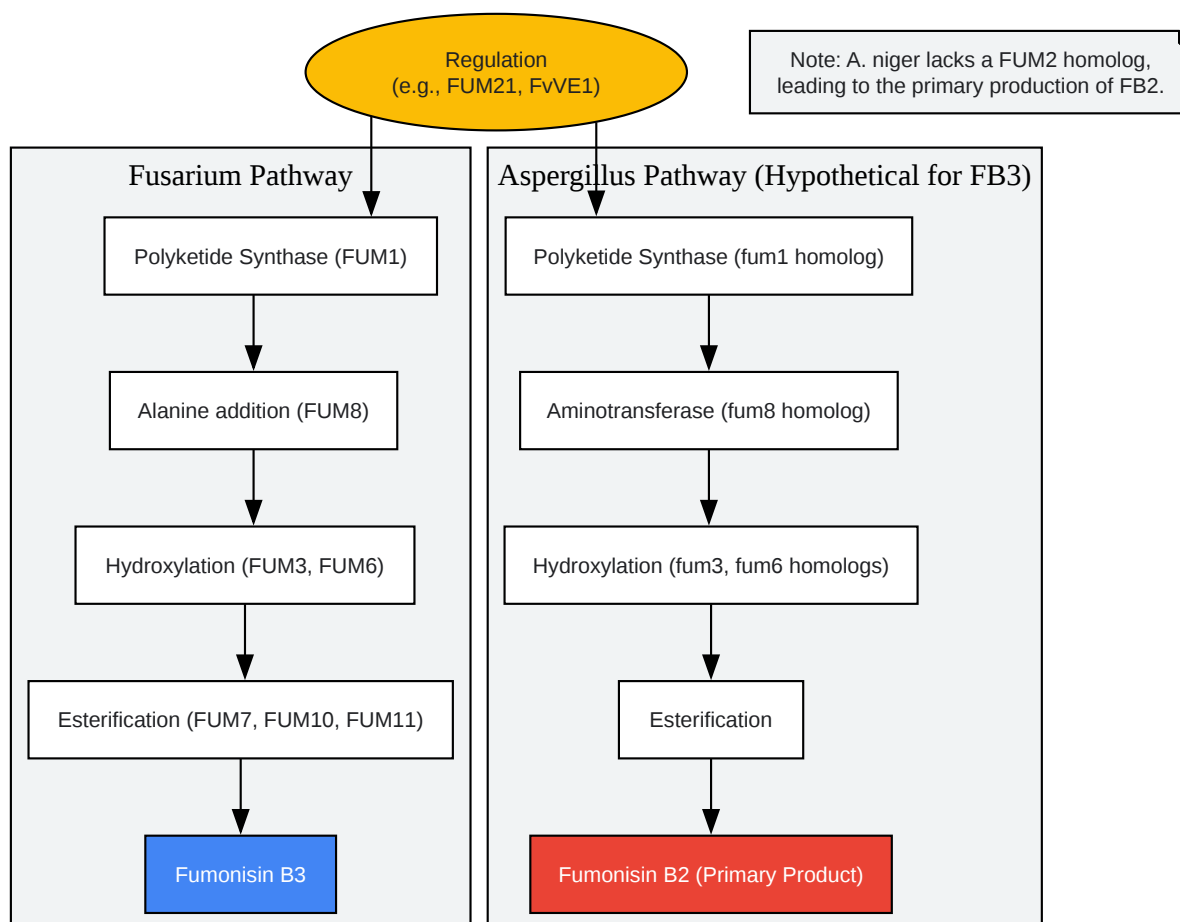
The following provides a general protocol for the quantification of **fumonisin B3** using LC-MS/MS.

- Chromatographic Separation:
  - Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm × 100 mm, 1.6 μm).[\[13\]](#)
  - Mobile Phase: A gradient elution with two mobile phases is typically employed. For example:
    - Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.2%) and an ammonium acetate buffer.[\[11\]](#)[\[13\]](#)
    - Mobile Phase B: Methanol or acetonitrile with a small percentage of formic acid.[\[11\]](#)[\[13\]](#)
  - Flow Rate: A typical flow rate is around 0.3 mL/min.[\[14\]](#)
  - Injection Volume: 5 μL.[\[14\]](#)

- Mass Spectrometry Detection:
  - Ionization Mode: Electrospray ionization (ESI) in positive mode.[15]
  - Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for **fumonisin B3**.
  - Quantification: A calibration curve is generated using certified **fumonisin B3** reference standards.

## Fumonisin Biosynthesis Pathway and its Regulation

The biosynthesis of fumonisins is governed by a cluster of genes, collectively known as the FUM gene cluster. While the core pathway is conserved among producing fungi, there are notable differences, particularly between *Fusarium* and *Aspergillus* species.



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A simplified representation of the fumonisin biosynthesis pathway.

#### Key Features of the Fumonisin Biosynthesis Pathway:

- **Polyketide Backbone Synthesis:** The pathway is initiated by a polyketide synthase (PKS), encoded by the FUM1 gene, which synthesizes the initial carbon backbone of the fumonisin molecule.
- **Amino Group Addition:** An aminotransferase, encoded by FUM8, adds an amino group from alanine to the polyketide chain.

- **Hydroxylation Events:** A series of hydroxylation steps, catalyzed by enzymes encoded by genes such as FUM3 and FUM6, add hydroxyl groups at specific positions on the molecule. The presence and position of these hydroxyl groups differentiate the various fumonisins analogs.
- **Esterification:** Tricarballic acid moieties are attached to the hydroxyl groups through esterification, a process involving multiple enzymes.

#### Regulatory Mechanisms:

The expression of the FUM gene cluster is tightly regulated. In *Fusarium*, a pathway-specific transcription factor encoded by FUM21 plays a crucial role in activating the expression of other FUM genes.<sup>[16]</sup> Additionally, global regulators, such as the velvet complex protein FvVE1 in *F. verticillioides*, are also involved in modulating fumonisin production.<sup>[16]</sup>

#### Differences between *Fusarium* and *Aspergillus*:

A key difference in the FUM gene cluster between *Fusarium* and *Aspergillus niger* is the absence of a FUM2 homolog in *A. niger*.<sup>[17][18]</sup> In *Fusarium*, the FUM2 gene is responsible for hydroxylation at the C-10 position, which is a characteristic feature of FB1 and FB3. The lack of this gene in *A. niger* explains why this species predominantly produces FB2, which lacks the C-10 hydroxyl group.<sup>[17]</sup>

## Conclusion

While *Fusarium verticillioides* remains the primary focus of fumonisin research, this guide highlights the importance of considering other fungal species, particularly *Fusarium proliferatum*, as significant producers of **fumonisin B3**. The provided quantitative data, experimental protocols, and insights into the biosynthetic pathways offer a valuable foundation for researchers and professionals working to understand and mitigate the risks associated with fumonisin contamination. Further research is warranted to fully elucidate the FB3 production capabilities of *Tolypocladium* and other fungal genera and to explore the intricate regulatory networks governing fumonisin biosynthesis in these organisms.

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